

An In-Depth Technical Guide to the Chemical Properties of Methylarsonic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methylarsonic acid*

Cat. No.: *B1676438*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylarsonic acid (MAA), also known as methanearsonic acid, is an organoarsenic compound with the chemical formula $\text{CH}_3\text{AsO}(\text{OH})_2$. It presents as a colorless, water-soluble, and hygroscopic white solid.^{[1][2]} Historically, its salts, such as disodium methyl arsonate, have been utilized as herbicides and fungicides, particularly in cotton and rice cultivation.^[1] From a biochemical perspective, **methylarsonic acid** is a key metabolite in the biotransformation of inorganic arsenic compounds within biological systems.^[3] This guide provides a comprehensive overview of the chemical properties of **methylarsonic acid**, including its physical characteristics, reactivity, and spectral data, supported by detailed experimental protocols for its synthesis and analysis.

Chemical and Physical Properties

Methylarsonic acid is a relatively strong dibasic acid.^{[2][4]} Its chemical and physical properties are summarized in the tables below.

General and Physical Properties

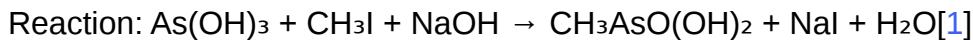
Property	Value	Source
Molecular Formula	CH_5AsO_3	[1]
Molar Mass	139.970 g/mol	[1]
Appearance	White hygroscopic solid	[2] [5]
Melting Point	160.5 °C (320.9 °F; 433.6 K)	[1]
Boiling Point	393.3 ± 25.0 °C (Predicted)	[6]
Vapor Pressure	$<7.5 \times 10^{-8}$ mm Hg @ 25 °C	[4] [7]

Acidity and Solubility

Property	Value	Source
p $\text{K}_{\text{a}1}$	3.41 (at 18 °C)	[6] [8]
p $\text{K}_{\text{a}2}$	8.18 (at 18 °C)	[6] [8]
Water Solubility	2.56×10^5 mg/L @ 20 °C	[2] [3] [9]
Ethanol Solubility	1.83 M	[3]
Acetone Solubility	Soluble	[6]

Reactivity and Stability

Methylarsonic acid is stable under normal conditions.[\[7\]](#) However, upon heating, it decomposes to produce toxic fumes of arsenic oxides.[\[5\]](#)[\[7\]](#) As a medium-strong acid in aqueous solution, it can react with reducing agents and active metals like iron, aluminum, and zinc to produce the toxic gas methylarsine.[\[5\]](#) In the presence of water with high concentrations of calcium, magnesium, and iron, insoluble methane arsonate salts may precipitate.[\[2\]](#)[\[4\]](#)


In environmental and biological systems, **methylarsonic acid** can undergo biotransformation. For instance, it can be demethylated to the more toxic inorganic arsenite by soil microorganisms.[\[10\]](#) Conversely, it is also a product of the biomethylation of inorganic arsenic compounds, where S-adenosylmethionine acts as the methyl donor.[\[1\]](#)

Experimental Protocols

Synthesis of Methylarsonic Acid via the Meyer Reaction

The Meyer reaction is a historically significant method for the synthesis of **methylarsonic acid**.

[1] It involves the methylation of arsenous acid.

Detailed Protocol:

- Preparation of Sodium Arsenite: Dissolve a specific molar equivalent of arsenic trioxide (As_2O_3) in a solution of sodium hydroxide (NaOH). The concentration of NaOH should be sufficient to form sodium arsenite (NaAsO_2).
- Methylation: To the sodium arsenite solution, add a molar excess of methyl iodide (CH_3I).
- Reaction Conditions: The reaction mixture is typically heated to facilitate the alkylation of arsenic, leading to its oxidation from the +3 to the +5 state. [1]
- Purification: The resulting **methylarsonic acid** can be purified by recrystallization from solvents such as absolute ethanol or acetone. [6][8][9]

Analytical Methods

1. Acid-Base Titration

This method is suitable for determining the purity of a **methylarsonic acid** sample.

Protocol:

- Sample Preparation: Accurately weigh a sample of **methylarsonic acid** and dissolve it in a known volume of deionized water.
- Titration: Add a few drops of a suitable indicator, such as phenolphthalein, to the solution. Titrate the solution with a standardized solution of a strong base, like sodium hydroxide (NaOH), until the endpoint is reached, indicated by a persistent color change.

- Calculation: As **methylarsonic acid** is a dibasic acid, two equivalence points can be observed on a titration curve. The molarity of the **methylarsonic acid** solution can be calculated from the volume and molarity of the NaOH solution used to reach the equivalence point.

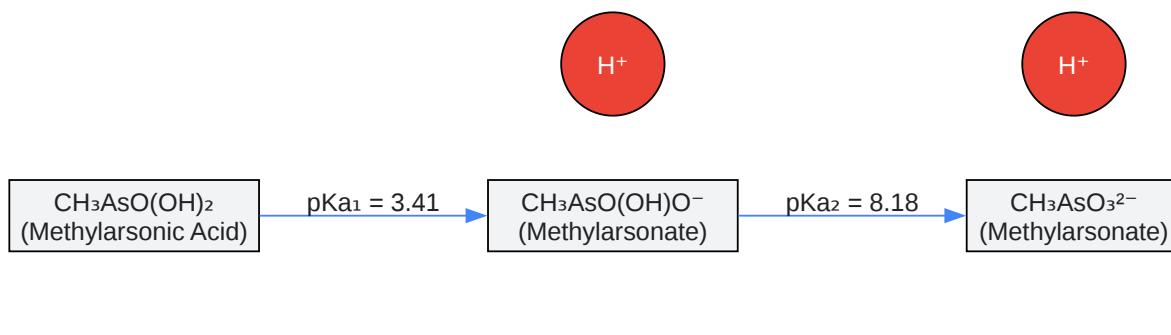
2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a sensitive method for the determination of **methylarsonic acid**, often requiring a derivatization step to increase its volatility.

Protocol:

- Derivatization:
 - Adjust the pH of the aqueous sample containing **methylarsonic acid** to 2 using nitric acid.
 - Add a derivatizing agent such as 2,3-dimercapto-1-propanol (BAL) or thioglycol methylate (TGM).[\[2\]](#)
 - For derivatization with BAL, a reaction with 150 μ L of BAL at 40°C for 30 minutes is an optimal condition.[\[2\]](#)
 - The reaction converts the polar **methylarsonic acid** into a more volatile derivative.
- Extraction: Extract the derivatized analyte into an organic solvent like cyclohexane.
- GC-MS Analysis:
 - Inject the organic extract into the GC-MS system.
 - A typical setup might use a column like OV-17 on Chromosorb W with helium or argon as the carrier gas and a flame ionization detector or a mass spectrometer for detection.[\[6\]](#)
 - The instrument is calibrated using standards of derivatized **methylarsonic acid** to quantify the amount in the sample.

3. Vapor Generation Atomic Absorption Spectrometry (VGAAS)


VGAAS is a highly sensitive method for the determination of arsenic-containing compounds, including **methylarsonic acid**, without prior digestion.[6]

Protocol:

- Sample Preparation: Prepare aqueous standards and samples containing **methylarsonic acid**.
- Hydride Generation:
 - Introduce the sample into a reaction vessel containing a reducing agent, typically sodium borohydride (NaBH_4), in an acidic medium (e.g., HCl).
 - **Methylarsonic acid** is reduced to volatile methylarsine gas (CH_3AsH_2).
- Detection:
 - An inert gas stream carries the generated methylarsine into the atomizer of an atomic absorption spectrometer.
 - The atoms are then atomized in a heated quartz cell.
 - The absorbance of light from an arsenic hollow cathode lamp is measured, which is proportional to the concentration of arsenic in the original sample.

Signaling Pathways and Logical Relationships

The acid-base equilibrium of **methylarsonic acid** in an aqueous solution is a fundamental chemical property that governs its behavior in different environments. The following diagram illustrates the two-step dissociation of this dibasic acid.

[Click to download full resolution via product page](#)

Caption: Acid-base equilibrium of **methylarsonic acid**.

Conclusion

This technical guide has provided a detailed overview of the key chemical properties of **methylarsonic acid**, tailored for a scientific audience. The structured presentation of quantitative data in tables, along with detailed experimental protocols for synthesis and analysis, serves as a valuable resource for researchers in chemistry, environmental science, and drug development. The included diagram visually represents the fundamental acid-base behavior of this important organoarsenic compound. A thorough understanding of these properties is crucial for its safe handling, analysis, and for comprehending its environmental fate and biological transformations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. epa.gov [epa.gov]
- 2. Analysis of inorganic arsenic and methylarsenic in soil after derivatization by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of inorganic arsenic and methylarsenic in soil after derivatization by gas chromatography-mass spectrometry | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. gcms.cz [gcms.cz]
- 6. Methylarsonic acid | CH₅AsO₃ | CID 8948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. alameda.edu [alameda.edu]
- 8. Chemical synthesis of the organoarsenical antibiotic arsinothricin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. umb.edu.pl [umb.edu.pl]
- 10. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Chemical Properties of Methylarsonic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676438#what-are-the-chemical-properties-of-methylarsonic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

